2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the conversion of phenyl acetic acid to 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to afford the final oxadiazole derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Molecular docking studies have shown that the compound exhibits excellent binding affinity with target proteins, indicating its potential as a potent inhibitor .
Comparison with Similar Compounds
Similar compounds to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide include other oxadiazole derivatives such as:
- 2-(5-(4-Fluoro-phenyl)-(1,3,4)oxadiazol-2-ylsulfanyl)-1-(4-nitro-phenyl)-ethanol
- 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride
These compounds share the oxadiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-8-9-15(16(11-14)25-2)20-17(23)12-27-19-22-21-18(26-19)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,20,23) |
InChI Key |
PMTUMNJKERUWQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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